molecular formula C9H10BrNO2 B8751541 Methyl (3-bromobenzyl)carbamate

Methyl (3-bromobenzyl)carbamate

Cat. No.: B8751541
M. Wt: 244.08 g/mol
InChI Key: BRQIUVGNNUYTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-bromobenzyl)carbamate is a carbamate derivative characterized by a methyl ester group and a 3-bromobenzyl substituent. Carbamates are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility as protective groups or bioactive motifs. The bromine atom at the meta position of the benzyl group enhances electrophilic reactivity, making this compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for functionalized aromatic systems .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl N-[(3-bromophenyl)methyl]carbamate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

BRQIUVGNNUYTSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Reactivity Comparison :

  • Brominated analogs (e.g., tert-butyl 3-bromobenzylcarbamate) participate in Suzuki-Miyaura coupling, leveraging the C-Br bond for palladium-catalyzed cross-coupling .
  • Hydroxyl-substituted carbamates are more prone to oxidation or sulfonation, limiting their utility in halogenation reactions .

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